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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two investigational drug candidates, Simufilam

and GS-5319, that were under evaluation for Alzheimer's disease and solid tumors,

respectively. Due to the initial ambiguity of "LAS195319," this report focuses on these two

compounds, which have similar numerical identifiers found in clinical trial databases. The guide

summarizes their mechanisms of action, presents available clinical data, and outlines the

experimental protocols of their clinical trials.

Simufilam: A Modulator of Filamin A in Alzheimer's
Disease
Simufilam (formerly PTI-125) was an orally bioavailable small molecule drug candidate for the

treatment of Alzheimer's disease.[1][2][3] Its development was discontinued in November 2024

after failing to meet primary endpoints in a Phase 3 clinical trial.[3][4]

Mechanism of Action
Simufilam's proposed mechanism of action centered on its ability to bind to an altered

conformation of Filamin A (FLNA), a scaffolding protein.[1][5] In Alzheimer's disease, altered

FLNA is believed to aberrantly interact with the α7 nicotinic acetylcholine receptor (α7nAChR),

leading to the stabilization of high-affinity binding of amyloid-beta 42 (Aβ42). This interaction is

thought to trigger downstream pathological events, including tau hyperphosphorylation,

neuroinflammation, and synaptic dysfunction.[2][5][6] Simufilam was designed to restore the
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normal conformation of FLNA, thereby disrupting the FLNA-α7nAChR interaction and mitigating

the toxic effects of Aβ42.[1][5][6]
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Diagram 1: Proposed Mechanism of Action of Simufilam.

Clinical Efficacy and Therapeutic Index
Simufilam underwent Phase 2 and Phase 3 clinical trials. While a Phase 2 study suggested a

potential to slow cognitive decline, the subsequent Phase 3 trial (RETHINK-ALZ) did not show

a statistically significant difference from placebo.[4][7][8]

Table 1: Summary of Simufilam Clinical Trial Data
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Trial Phase Primary Endpoint Key Findings Adverse Events

Phase 2 (Cognition

Maintenance Study)

Mean change in

ADAS-Cog11 scores

over 6 months

38% slowing in

cognitive decline vs.

placebo (not

statistically

significant).[7][8]

Generally well-

tolerated.[1]

Phase 3 (RETHINK-

ALZ)

Change in ADAS-

Cog12 and ADCS-

ADL scores over 52

weeks

Failed to meet co-

primary endpoints; no

significant difference

from placebo.[4]

Safe and well-

tolerated; higher rate

of discontinuation due

to AEs vs. placebo

(6.5% vs 4.3%).[4]

A direct therapeutic index from preclinical in vivo studies is not publicly available. However,

clinical data suggests a relatively wide therapeutic window from a safety perspective, with the

drug being generally well-tolerated at doses up to 100 mg twice daily.[1][4] The lack of efficacy,

however, ultimately rendered the therapeutic index clinically irrelevant.

Comparison with an Alternative: Donanemab
Donanemab, an antibody-based therapy targeting amyloid-beta, offers a point of comparison.

Table 2: Comparison of Simufilam and Donanemab

Feature Simufilam Donanemab

Mechanism of Action
Binds to altered FLNA,

disrupting Aβ42 signaling

Monoclonal antibody that

targets deposited amyloid-beta

Administration Oral Intravenous

Reported Efficacy

Failed to show significant

cognitive improvement in

Phase 3[4]

Slowed clinical decline by 35%

compared to placebo in a

Phase 3 trial[7]

Key Adverse Events
Higher discontinuation rate

than placebo[4]

Amyloid-related imaging

abnormalities (ARIA)
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Experimental Protocols: Clinical Trial Design

Phase 2 (Cognition Maintenance Study) Phase 3 (RETHINK-ALZ)

Screening of Patients
(Mild-to-moderate Alzheimer's)

12-month Open-Label
Simufilam (100mg)

Randomization (1:1)

6-month Treatment

Simufilam (100mg) Placebo

Primary Endpoint Assessment
(ADAS-Cog11)

Screening of Patients
(Mild-to-moderate Alzheimer's)

Randomization (1:1)

52-week Treatment

Simufilam (100mg BID) Placebo

Co-Primary Endpoint Assessment
(ADAS-Cog12 and ADCS-ADL)

Click to download full resolution via product page

Diagram 2: Simufilam Clinical Trial Workflow.

The Phase 2 Cognition Maintenance Study (NCT04994483) involved an open-label lead-in

followed by a randomized withdrawal design.[7] The Phase 3 RETHINK-ALZ trial

(NCT04994483) was a double-blind, placebo-controlled study.
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GS-5319: An Investigational Agent for Solid Tumors
GS-5319 is an investigational compound being developed by Gilead Sciences for the treatment

of advanced solid tumors.[9]

Mechanism of Action
The precise mechanism of action for GS-5319 has not been publicly disclosed and is currently

listed as undefined.[10] Clinical trials are targeting patients with tumors that have a specific

genetic alteration: methylthioadenosine phosphorylase (MTAP) deficiency.[11][12][13] MTAP is

an enzyme involved in the salvage of adenine and methionine. Its deficiency is a common

event in some cancers and is being explored as a therapeutic vulnerability.

Clinical Development and Therapeutic Index
GS-5319 is currently in Phase 1 clinical trials (NCT07128303).[11][12] The primary objectives

of this study are to evaluate the safety and tolerability of GS-5319 and to determine the

maximum tolerated dose (MTD) and/or the recommended dose for expansion (RDE).[11][12]

[13] As the study is in its early stages, no efficacy data is available, and therefore, the

therapeutic index has not been established.

Table 3: Summary of GS-5319 Clinical Trial Information

Trial Phase Patient Population Objectives

Phase 1
Adults with MTAP-deficient

advanced solid tumors[11][13]

Assess safety and tolerability;

Determine MTD and/or

RDE[11][12][13]
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Diagram 3: GS-5319 Phase 1 Clinical Trial Workflow.

The Phase 1 trial for GS-5319 is designed as a dose-escalation study to identify a safe and

tolerable dose, which will then be used in a dose-expansion phase to further evaluate the

safety and preliminary activity in specific tumor types.[11][12]
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This guide provides a comparative overview of Simufilam and GS-5319, two investigational

drugs with distinct mechanisms and at different stages of development. While Simufilam's

journey in the treatment of Alzheimer's disease has concluded due to a lack of efficacy in late-

stage trials, the data from its clinical development provides valuable insights. GS-5319

represents an early-stage targeted approach for a specific genetic vulnerability in cancer, with

its therapeutic potential yet to be determined. The information presented here is based on

publicly available data and is intended for research and drug development professionals.
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[https://www.benchchem.com/product/b608472#evaluating-the-therapeutic-index-of-
las195319-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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